molecular formula C19H21N3O5S B11600175 2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11600175
M. Wt: 403.5 g/mol
InChI Key: RMXYVUDDWAJAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxylic acid group is esterified using 2-methylpropanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), concentrated acids.

    Hydrolysis: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).

Major Products

    Reduction: Formation of 3-aminophenyl derivative.

    Substitution: Halogenated derivatives.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrimido[2,1-b][1,3]thiazine have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenyl group enhances its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a unique combination of functional groups that enhance its reactivity and potential biological activity. The presence of the 2-methylpropyl ester group provides additional sites for chemical modification, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H21N3O5S/c1-11(2)10-27-18(24)16-12(3)20-19-21(15(23)7-8-28-19)17(16)13-5-4-6-14(9-13)22(25)26/h4-6,9,11,17H,7-8,10H2,1-3H3

InChI Key

RMXYVUDDWAJAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.